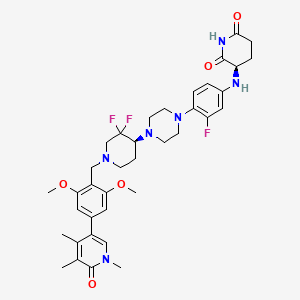

(S,R)-CFT8634

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H45F3N6O5 |

|---|---|

Molecular Weight |

710.8 g/mol |

IUPAC Name |

(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione |

InChI |

InChI=1S/C37H45F3N6O5/c1-22-23(2)36(49)43(3)19-26(22)24-16-31(50-4)27(32(17-24)51-5)20-44-11-10-33(37(39,40)21-44)46-14-12-45(13-15-46)30-8-6-25(18-28(30)38)41-29-7-9-34(47)42-35(29)48/h6,8,16-19,29,33,41H,7,9-15,20-21H2,1-5H3,(H,42,47,48)/t29-,33+/m1/s1 |

InChI Key |

GNRGNRCQXHMQQV-CPBHLAHYSA-N |

Isomeric SMILES |

CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN3CC[C@@H](C(C3)(F)F)N4CCN(CC4)C5=C(C=C(C=C5)N[C@@H]6CCC(=O)NC6=O)F)OC)C)C |

Canonical SMILES |

CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN3CCC(C(C3)(F)F)N4CCN(CC4)C5=C(C=C(C=C5)NC6CCC(=O)NC6=O)F)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

(S,R)-CFT8634: A Targeted Protein Degrader for Synovial Sarcoma

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (S,R)-CFT8634, a potent and selective oral degrader of Bromodomain-containing protein 9 (BRD9), for the treatment of synovial sarcoma. This document details the underlying biology of synovial sarcoma, the rationale for targeting BRD9, and the preclinical and clinical data supporting the development of CFT8634.

Introduction to Synovial Sarcoma and the Role of BRD9

Synovial sarcoma is an aggressive soft-tissue sarcoma characterized by a specific chromosomal translocation, t(X;18)(p11.2;q11.2), which creates a pathognomonic SS18-SSX fusion oncoprotein.[1][2][3][4] This fusion protein is the primary driver of the disease.[1][2][4][5] The SS18-SSX protein integrates into and aberrantly alters the function of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression.

Specifically, the SS18-SSX fusion protein disrupts the canonical BAF (cBAF) complex by displacing the tumor suppressor SMARCB1.[6] This disruption leads to a synthetic lethal dependency on a non-canonical BAF (ncBAF) complex that contains BRD9.[6][7] In these SMARCB1-perturbed cancers, the degradation of BRD9 has been shown to have an anti-cancer effect.[7][8] BRD9, through its integration into these oncogenic complexes, supports the gene expression programs necessary for synovial sarcoma cell growth and survival.[1][2] This critical dependency of synovial sarcoma cells on BRD9 makes it a compelling therapeutic target.[3][5]

This compound: A Bifunctional Degrader of BRD9

This compound is an orally bioavailable, heterobifunctional molecule, also known as a Bifunctional Degradation Activating Compound (BiDAC™) or Proteolysis Targeting Chimera (PROTAC).[6][9][10] It is designed to specifically target BRD9 for degradation by the cellular ubiquitin-proteasome system.

The molecule consists of three key components:

-

A ligand that binds to the BRD9 protein.

-

A ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).

-

A linker that connects the two ligands.

This dual-binding action brings BRD9 into close proximity with the E3 ligase, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[6][7][8][10] Unlike traditional inhibitors that only block the function of a protein, CFT8634 removes the entire protein, which can lead to a more profound and durable therapeutic effect.[11][12]

Preclinical Mechanism of Action and Efficacy

The mechanism of action and preclinical efficacy of CFT8634 have been evaluated in a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

In vitro studies have demonstrated that CFT8634 is a potent and selective degrader of BRD9 in synovial sarcoma cell lines.

| Parameter | Value | Cell Line | Reference |

| DC50 | 2 nM | Synovial Sarcoma Cell Line | [7][8] |

| DC50 | 2.7 nM | SMARCB-1 deficient cells | [9] |

| DC50/Emax | 3 nM / 4% | Not Specified | [13] |

These data indicate that CFT8634 induces rapid and profound degradation of BRD9 at low nanomolar concentrations. Long-term cell growth assays have shown that this degradation leads to a concentration-dependent inhibition of proliferation specifically in cancer cells with a dependency on BRD9.[7][8]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of CFT8634 has been demonstrated in patient-derived xenograft (PDX) models of synovial sarcoma. Oral administration of CFT8634 resulted in robust, dose-dependent degradation of BRD9 in tumors, which correlated with significant and dose-dependent tumor growth inhibition.[7][8][14]

In a PDX model of synovial sarcoma (SA13412, harboring the SS18-SSX1 fusion), treatment with CFT8634 for 89 days led to durable tumor regressions, with no tumor regrowth observed during a 51-day observation period after treatment cessation.[13] Similar robust efficacy was observed in another PDX model (PDX 310, harboring the SS18-SSX2 fusion).[13]

Clinical Development and Pharmacodynamics

A Phase 1/2 clinical trial (NCT05355753) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of CFT8634 in patients with locally advanced or metastatic synovial sarcoma and other SMARCB1-null tumors.[11][15][16]

Initial results from the Phase 1 dose-escalation portion of the trial, which enrolled 32 patients across six dose levels as of August 2023, demonstrated that CFT8634 was generally well-tolerated. Pharmacodynamic analyses from patient blood and tumor tissue samples confirmed that CFT8634 is a potent BRD9 degrader in the clinical setting. Rapid, robust, and sustained degradation of BRD9 was observed as early as 8 hours after the first dose across different dose levels.[14]

Despite the potent on-target activity, the high level of BRD9 degradation did not translate into sufficient clinical efficacy in the heavily pre-treated patient population, and the study did not proceed to the Phase 2 expansion.[15]

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the mechanism of action of CFT8634 are described below.

CRISPR/Cas9 Screening

A domain-focused CRISPR/Cas9 screen was utilized to identify functional dependencies in synovial sarcoma cells.[1][2]

-

Library: A custom lentiviral sgRNA library targeting known functional domains of chromatin regulatory proteins was generated.

-

Cell Lines: Synovial sarcoma cell lines were infected with the sgRNA library.

-

Screening: Cells were cultured for a defined period, and genomic DNA was isolated. The abundance of sgRNAs was determined by deep sequencing.

-

Analysis: Depletion of specific sgRNAs indicated that the targeted protein domain is essential for cell viability. The bromodomain of BRD9 was identified as a critical functional dependency in this manner.[1][2]

BRD9 Degradation Assays (Western Blot)

-

Cell Culture and Treatment: Synovial sarcoma cells were seeded and treated with varying concentrations of CFT8634 for different durations.

-

Protein Extraction: Cells were lysed, and total protein was quantified.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for BRD9 and a loading control (e.g., GAPDH, β-actin).

-

Detection: Membranes were incubated with secondary antibodies and visualized using a chemiluminescence detection system. The intensity of the bands was quantified to determine the extent of BRD9 degradation.

Cell Proliferation Assays

-

Cell Seeding: Synovial sarcoma cells were seeded in multi-well plates.

-

Treatment: Cells were treated with a range of concentrations of CFT8634.

-

Incubation: Cells were incubated for a period of 7 to 14 days.

-

Viability Measurement: Cell viability was assessed using reagents such as CellTiter-Glo® (Promega) or by staining with crystal violet.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values were calculated.

In Vivo Xenograft Studies

-

Model System: Patient-derived xenograft (PDX) models of synovial sarcoma were established in immunocompromised mice.

-

Treatment: Once tumors reached a specified size, mice were randomized to receive vehicle control or CFT8634 orally at various dose levels and schedules.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Pharmacodynamic Analysis: At specified time points, tumors and blood were collected to assess BRD9 protein levels by Western blot or other methods to confirm target engagement.

-

Efficacy Evaluation: The anti-tumor activity was evaluated by comparing the tumor growth in the treated groups to the vehicle control group.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of CFT8634 in synovial sarcoma.

Figure 1: Pathogenesis of Synovial Sarcoma.

References

- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]

- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. news-medical.net [news-medical.net]

- 6. c4therapeutics.com [c4therapeutics.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Facebook [cancer.gov]

- 11. C4 Therapeutics doses first subject in Phase I/II cancer therapy trial [clinicaltrialsarena.com]

- 12. C4 Therapeutics Announces First Patient Dosed in Phase 1/2 Clinical Trial Evaluating CFT8634, an Orally Bioavailable BiDAC™ Degrader for the Treatment of Synovial Sarcoma and SMARCB1-null Tumors - BioSpace [biospace.com]

- 13. | BioWorld [bioworld.com]

- 14. CTOS 2023 [ctos2023.eventscribe.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. mayo.edu [mayo.edu]

The Discovery and Structure-Activity Relationship of CFT8634: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFT8634 is an orally bioavailable, potent, and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9). Developed by C4 Therapeutics, CFT8634 was designed to address cancers with a synthetic lethal dependency on BRD9, particularly synovial sarcoma and SMARCB1-null tumors. This technical guide provides an in-depth overview of the discovery, mechanism of action, and structure-activity relationship (SAR) of CFT8634. It includes a compilation of preclinical data, detailed methodologies for key experiments, and visualizations of the underlying biological and experimental processes. While showing promise in preclinical studies, the clinical development of CFT8634 was discontinued due to insufficient efficacy in heavily pre-treated patient populations. This document serves as a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery.

Introduction: The Rationale for Targeting BRD9

Bromodomain-containing protein 9 (BRD9) is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1] In certain cancers, such as synovial sarcoma, which is characterized by the SS18-SSX fusion oncoprotein, and other tumors with loss-of-function mutations in the SMARCB1 gene, there is a synthetic lethal dependency on BRD9.[2] The oncogenic SS18-SSX fusion protein evicts SMARCB1 from the canonical BAF complex, leading to a reliance on the BRD9-containing non-canonical BAF complex for cell survival and proliferation.[3]

Traditional inhibition of the BRD9 bromodomain has been shown to be insufficient to counteract its oncogenic function.[3] This has led to the exploration of targeted protein degradation as a more effective therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. CFT8634 was developed as a PROTAC to induce the degradation of BRD9.[1]

Discovery of CFT8634: A Potent and Selective BRD9 Degrader

CFT8634 is an orally bioavailable heterobifunctional degrader that induces the formation of a ternary complex between BRD9 and the E3 ligase cereblon (CRBN), leading to the ubiquitination and proteasomal degradation of BRD9.[4][5] The discovery of CFT8634 was the result of extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

The mechanism of action of CFT8634 follows the PROTAC-mediated protein degradation pathway. The molecule consists of three key components: a ligand that binds to BRD9, a ligand that binds to the E3 ubiquitin ligase CRBN, and a linker that connects these two moieties.[6] By simultaneously binding to both BRD9 and CRBN, CFT8634 facilitates their proximity, leading to the transfer of ubiquitin from the E3 ligase to BRD9. Poly-ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.

Structure-Activity Relationship (SAR)

The development of CFT8634 involved the optimization of the BRD9 ligand, the CRBN ligand, and the linker connecting them to achieve high degradation potency and selectivity, as well as favorable drug-like properties. While detailed SAR studies are often proprietary, data from presentations by C4 Therapeutics provide insights into the properties of CFT8634 compared to a less optimized precursor.

Table 1: In Vitro Degradation Potency and Selectivity

| Compound | BRD9 DC50 (nM) | BRD9 Emax (%) | BRD4 DC50 (µM) | BRD4 Emax (%) |

| Compound 2 | 5 | 5 | 0.13 | 30 |

| CFT8634 | 3 | 4 | >10 | 75 |

Data sourced from a C4 Therapeutics presentation. DC50 represents the half-maximal degradation concentration, and Emax represents the maximum degradation.

The data in Table 1 highlights the superior potency and selectivity of CFT8634. "Compound 2" shows reasonable potency for BRD9 degradation but also degrades BRD4, a closely related bromodomain-containing protein, at a much lower concentration than CFT8634. In contrast, CFT8634 demonstrates high selectivity, with a DC50 for BRD4 greater than 10 µM. This selectivity is crucial for minimizing off-target effects.

Preclinical Pharmacokinetics

CFT8634 was designed for oral bioavailability. Pharmacokinetic studies in mice and rats demonstrated good oral exposure and clearance.

Table 2: Pharmacokinetic Properties of CFT8634

| Species | CLobs (mL/min/kg) | F (%) |

| Mouse | 6 | 74 |

| Rat | 22 | 83 |

Data sourced from a BioWorld article summarizing an AACR presentation.[2] CLobs represents observed clearance, and F represents oral bioavailability.

In Vitro and In Vivo Efficacy

CFT8634 demonstrated potent and selective degradation of BRD9 in cancer cell lines and robust anti-tumor activity in preclinical xenograft models.

In Vitro Activity

In a synovial sarcoma cell line, CFT8634 induced rapid and potent degradation of BRD9 with a half-maximal degradation concentration (DC50) of 2 nM.[5] Long-term growth assays showed that CFT8634 impaired cell growth in a concentration-dependent manner specifically in cancer cells with SMARCB1 perturbations.[4]

In Vivo Activity

Oral administration of CFT8634 in patient-derived xenograft (PDX) models of synovial sarcoma resulted in significant, dose-dependent inhibition of tumor growth.[2] In the PDX SA13412 model, which harbors the SS18-SSX1 fusion, treatment with CFT8634 led to durable tumor regression, with no regrowth observed after an 89-day treatment period followed by a 51-day observation period.[2]

Clinical Development and Discontinuation

CFT8634 entered a Phase 1/2 clinical trial for the treatment of synovial sarcoma and SMARCB1-null tumors (NCT05355753).[6] However, in November 2023, C4 Therapeutics announced the discontinuation of the CFT8634 program. While the drug was well-tolerated, it did not demonstrate sufficient efficacy in heavily pre-treated patients.[7]

Experimental Protocols

The following sections describe generalized protocols for the key experiments used in the discovery and characterization of CFT8634. It is important to note that these are representative methodologies, and the specific protocols used by C4 Therapeutics may have differed.

HiBiT-Based Protein Degradation Assay

This assay is used to quantify the degradation of a target protein in live cells.

Protocol:

-

Cell Line Generation: A cell line of interest (e.g., a synovial sarcoma cell line) is engineered using CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag at the endogenous locus of the BRD9 gene.[4][5] This results in the expression of a BRD9-HiBiT fusion protein under the control of its native promoter.

-

Cell Seeding: The engineered cells are seeded into multi-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: CFT8634 is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 2, 4, 8, 24 hours) to allow for protein degradation.

-

Lysis and Detection: A lytic reagent containing the LgBiT protein and a luminescent substrate is added to the wells. The HiBiT tag on the remaining BRD9 protein combines with LgBiT to form a functional NanoLuc luciferase, which generates a luminescent signal in the presence of the substrate.[4][5]

-

Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of BRD9-HiBiT protein remaining in the cells. The data is normalized to the vehicle control, and dose-response curves are generated to calculate the DC50 and Dmax values.

Global Proteomics for Selectivity Profiling

This method is used to assess the selectivity of a degrader by quantifying changes in the entire proteome upon compound treatment.

Protocol:

-

Cell Culture and Treatment: A relevant cell line (e.g., HSSYII synovial sarcoma cells) is cultured and treated with CFT8634 at a specific concentration (e.g., 100 nM) or with a vehicle control for a defined period.

-

Cell Lysis and Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Protein Digestion: Proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

-

Peptide Labeling (Optional but common): For quantitative proteomics, peptides from different treatment groups can be labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The resulting mass spectra are searched against a protein database to identify and quantify peptides and their corresponding proteins. The relative abundance of each protein in the CFT8634-treated sample is compared to the vehicle-treated sample to identify proteins that are significantly up- or down-regulated.

Patient-Derived Xenograft (PDX) In Vivo Efficacy Study

PDX models are used to evaluate the anti-tumor activity of a compound in a system that more closely recapitulates the heterogeneity of human tumors.

Protocol:

-

Model Establishment: Fresh tumor tissue from a synovial sarcoma patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).[8][9]

-

Tumor Propagation: Once the tumors reach a certain size, they are excised and passaged into subsequent cohorts of mice to generate a sufficient number of animals for the efficacy study.

-

Study Initiation: When the tumors in the study cohort reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, different dose levels of CFT8634).

-

Dosing: CFT8634 is administered orally according to the planned dosing schedule (e.g., once or twice daily).

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are collected for pharmacodynamic analysis to confirm BRD9 degradation (e.g., by Western blot or immunohistochemistry).

-

Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the vehicle control group.

Conclusion

CFT8634 is a well-characterized, potent, and selective degrader of BRD9 that demonstrated significant preclinical anti-tumor activity in models of synovial sarcoma and other SMARCB1-perturbed cancers. Its discovery and development highlight the potential of targeted protein degradation to address previously "undruggable" targets in oncology. Although its clinical development was halted due to insufficient efficacy in a heavily pretreated patient population, the comprehensive preclinical data and the methodologies used in its characterization provide a valuable case study for the development of future protein degraders. The information presented in this technical guide serves as a resource for researchers working to advance this promising therapeutic modality.

References

- 1. researchgate.net [researchgate.net]

- 2. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. HiBiT タンパク質 タギングシステム [promega.jp]

- 8. aacrjournals.org [aacrjournals.org]

- 9. sofpromed.com [sofpromed.com]

The Synthetic Lethal Relationship of BRD9 in SMARCB1-Deficient Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inactivation of the tumor suppressor gene SMARCB1, a core subunit of the SWI/SNF chromatin remodeling complex, is a defining characteristic of several aggressive malignancies, including malignant rhabdoid tumors and epithelioid sarcomas. These cancers, often occurring in pediatric patients, have notoriously stable genomes, pointing towards an epigenetic dependency for their survival. A pivotal breakthrough in understanding and targeting these cancers has been the discovery of a synthetic lethal relationship with BRD9, a subunit of a non-canonical SWI/SNF complex. This guide provides a comprehensive technical overview of the role of BRD9 as a therapeutic target in SMARCB1-deficient cancers, detailing the underlying molecular mechanisms, preclinical and clinical data for targeted therapeutics, and the key experimental methodologies used in this field of research.

The Molecular Basis of BRD9 Dependency in SMARCB1-Deficient Cancers

The SWI/SNF complex, a key regulator of chromatin architecture and gene expression, exists in multiple forms. The canonical BAF (cBAF) and PBAF complexes both contain SMARCB1 as a core subunit. In SMARCB1-deficient cancers, the integrity and function of these complexes are impaired.[1][2] This leads to a dependency on a non-canonical, GLTSCR1/1L-containing BAF complex (ncBAF), which uniquely incorporates BRD9 and does not contain SMARCB1.[3][4]

Loss of SMARCB1 results in an increased incorporation of BRD9 into the SWI/SNF complex.[3][5] This BRD9-containing ncBAF complex becomes essential for maintaining the aberrant transcriptional programs that drive the proliferation and survival of SMARCB1-deficient cancer cells.[3][6][7] Genome-wide CRISPR-Cas9 screens have definitively identified BRD9 as a specific vulnerability in these cancers.[3][8] The dependency is not on the bromodomain of BRD9, which binds to acetylated histones, but rather on its DUF3512 domain, which is crucial for the integrity of the ncBAF complex in the absence of SMARCB1.[3][5]

Signaling Pathway and Synthetic Lethality Logic

The following diagram illustrates the composition of the different SWI/SNF complexes and the principle of synthetic lethality between SMARCB1 and BRD9.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]

- 3. CRISPR/Cas9 Screening to Identify Conditionally Essential Genes in Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 4. BRD9 Inhibition, Alone or in Combination with Cytostatic Compounds as a Therapeutic Approach in Rhabdoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foghorntx.com [foghorntx.com]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

The ncBAF Complex and BRD9 Dependency: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the Bromodomain and Extra-Terminal domain (BET) family member BRD9, its role within the non-canonical BRG1/BRM-associated factor (ncBAF) chromatin remodeling complex, and the therapeutic implications of BRD9 dependency in oncology. This document is intended for researchers, scientists, and drug development professionals actively engaged in chromatin biology and cancer therapeutics.

Introduction to the BAF (SWI/SNF) Complexes

The mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) complexes, also known as BAF complexes, are multi-subunit ATP-dependent chromatin remodelers essential for regulating gene expression by altering nucleosome positioning and accessibility.[1] These complexes are critical in various cellular processes, including differentiation, proliferation, and DNA repair.[2][3] In humans, there are three main subtypes of BAF complexes, distinguished by their subunit composition:

-

Canonical BAF (cBAF): Characterized by the presence of ARID1A or ARID1B subunits.

-

Polybromo-associated BAF (PBAF): Contains PBRM1, ARID2, and BRD7 as unique subunits.[2][4]

-

Non-canonical BAF (ncBAF): A more recently described complex that includes the unique subunits BRD9 and GLTSCR1/1L.[2][5][6]

Mutations in the genes encoding BAF complex subunits are found in over 20% of human cancers, highlighting their significance as tumor suppressors.[1][3]

BRD9 and the Non-Canonical BAF (ncBAF) Complex

BRD9 is a bromodomain-containing protein that functions as a subunit of the ncBAF complex.[6][7] The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the ncBAF complex to specific genomic loci.[8] The ncBAF complex is a distinct entity from the cBAF and PBAF complexes, lacking several core components of the other two, such as SMARCB1 (SNF5) and ARID1A.[6] This unique composition suggests a specialized function for the ncBAF complex in transcriptional regulation.

The Concept of BRD9 Dependency in Cancer

In certain cancers, a phenomenon known as "synthetic lethality" creates a dependency on BRD9. This is particularly evident in tumors with alterations in other BAF complex subunits.

Synovial Sarcoma

Synovial sarcoma is characterized by a chromosomal translocation that produces the SS18-SSX fusion protein.[9][10] This fusion protein integrates into the cBAF complex, leading to the ejection of the tumor suppressor SMARCB1.[11] This altered cBAF complex is oncogenic. In this context, the viability of synovial sarcoma cells becomes critically dependent on the function of the ncBAF complex, and therefore on BRD9.[9][10] Degradation of BRD9 in synovial sarcoma cells leads to the downregulation of oncogenic transcriptional programs and inhibits tumor progression.[9][10]

SMARCB1-Deficient Tumors

Malignant rhabdoid tumors (MRTs) are aggressive pediatric cancers characterized by the loss of the SMARCB1 subunit.[12][13] Similar to synovial sarcoma, the absence of a functional cBAF complex due to SMARCB1 loss renders these tumors dependent on the BRD9-containing ncBAF complex for their survival.[12][13] Genome-wide CRISPR-Cas9 screens have identified BRD9 as a specific vulnerability in MRTs.[12][13]

Other Malignancies

BRD9 dependency has also been implicated in other cancers, including certain types of acute myeloid leukemia (AML) and multiple myeloma.[14][15][16] In these contexts, BRD9 is often overexpressed and plays a role in maintaining the oncogenic state.[17]

Therapeutic Targeting of BRD9

The dependency of certain cancers on BRD9 has made it an attractive therapeutic target. Two main strategies are being pursued:

-

BRD9 Inhibitors: Small molecules that bind to the bromodomain of BRD9 and prevent it from recognizing acetylated histones.

-

BRD9 Degraders: Heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), that induce the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.[18]

Preclinical studies have shown that BRD9 degraders are often more effective than inhibitors, as they lead to the complete removal of the BRD9 protein and disrupt the integrity of the ncBAF complex.[11] Several BRD9 inhibitors and degraders are currently in preclinical and clinical development.[19][20][21]

Quantitative Data on BRD9 Inhibitors and Degraders

The following tables summarize the in vitro potency of selected BRD9 inhibitors and degraders in various cancer cell lines.

Table 1: IC50 Values of BRD9 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| BI-7271 | - | - | < 50 | [4] |

| BI-7273 | - | - | < 50 | [4] |

| BI-7189 | - | - | < 50 | [4] |

| (+)-JQ1 | Aska-SS | Synovial Sarcoma | 190 | [22] |

| (+)-JQ1 | Yamato-SS | Synovial Sarcoma | 450 | [22] |

| (+)-JQ1 | HS-SY-II | Synovial Sarcoma | 270 | [22] |

| (+)-JQ1 | SYO-1 | Synovial Sarcoma | 40 | [22] |

| ABBV-075 | Aska-SS | Synovial Sarcoma | 67 | [22] |

| ABBV-075 | Yamato-SS | Synovial Sarcoma | 700 | [22] |

| ABBV-075 | HS-SY-II | Synovial Sarcoma | 1000 | [22] |

| ABBV-075 | SYO-1 | Synovial Sarcoma | 700 | [22] |

Table 2: DC50 Values of BRD9 Degraders in Cancer Cell Lines

| Degrader | Cell Line | Cancer Type | DC50 (nM) | Reference |

| dBRD9-A | - | - | - | [9] |

| QA-68 | MV4-11 | AML | 1-10 | [9] |

| QA-68 | SKM-1 | AML | 1-10 | [9] |

| QA-68 | Kasumi-1-luc+ | AML | 10-100 | [9] |

| CW-3308 | G401 | Rhabdoid Tumor | < 10 | [23] |

| CW-3308 | HS-SY-II | Synovial Sarcoma | < 10 | [23] |

| CFT-8634 | - | - | 3 | [24] |

| AMPTX-1 | MV4-11 | AML | 0.5 | [25] |

| AMPTX-1 | MCF-7 | Breast Cancer | 2 | [25] |

| E5 | MV4-11 | AML | 0.016 | [26] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and experimental approaches related to the study of the BAF complex and BRD9 dependency.

Caption: Subunit composition of the three major BAF complex subtypes.

Caption: BRD9 dependency pathway in synovial sarcoma.

Caption: Co-immunoprecipitation workflow for BAF complex analysis.

Caption: Chromatin Immunoprecipitation sequencing (ChIP-seq) workflow.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of the BAF Complex

This protocol outlines the general steps for the co-immunoprecipitation of BRD9-containing BAF complexes.

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.

-

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to a BAF complex subunit (e.g., anti-BRD9 or anti-SMARCA4) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

-

Analysis:

Chromatin Immunoprecipitation sequencing (ChIP-seq) for BRD9

This protocol provides a general workflow for identifying the genomic binding sites of BRD9.

-

Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-BRD9 antibody overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based method.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify regions of the genome that are enriched for BRD9 binding.

-

Cellular Viability and Protein Degradation Assays

Cellular Viability Assay:

-

Cell Seeding:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the BRD9 inhibitor or degrader.

-

Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Measure cell viability using a commercially available assay, such as one based on ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or WST-8).[22]

-

Generate dose-response curves and calculate IC50 values.

-

HiBiT Protein Degradation Assay:

This assay is used to quantify the degradation of a target protein.[30][31]

-

Cell Line Generation:

-

Use CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein (e.g., BRD9).

-

-

Compound Treatment:

-

Treat the HiBiT-tagged cells with the protein degrader.

-

-

Lysis and Detection:

-

Lyse the cells and add a detection reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional luciferase enzyme.

-

Measure the luminescent signal, which is proportional to the amount of HiBiT-tagged protein remaining.

-

-

Data Analysis:

-

Calculate the percentage of protein degradation relative to a vehicle control.

-

Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).[32]

-

Conclusion

The ncBAF complex and its subunit BRD9 represent a critical dependency in a subset of cancers, particularly those with underlying alterations in other BAF complex components. The development of targeted BRD9 inhibitors and, more potently, BRD9 degraders, offers a promising therapeutic avenue for these difficult-to-treat malignancies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of BRD9 in cancer and to advance the development of novel therapeutics targeting this key epigenetic regulator.

References

- 1. Co-immunoprecipitation (Co-IP), and western blot [bio-protocol.org]

- 2. foghorntx.com [foghorntx.com]

- 3. researchgate.net [researchgate.net]

- 4. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elifesciences.org [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. c4therapeutics.com [c4therapeutics.com]

- 9. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encodeproject.org [encodeproject.org]

- 15. Systematic characterization of BAF mutations explains intra-complex synthetic lethalities [medical-epigenomics.org]

- 16. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. promega.com [promega.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 21. biorxiv.org [biorxiv.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. | BioWorld [bioworld.com]

- 25. biorxiv.org [biorxiv.org]

- 26. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tandem affinity purification combined with mass spectrometry to identify components of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 31. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Target Degradation [promega.sg]

(S,R)-CFT8634: A Technical Overview of a BRD9 Degrader for Oncogenic Transcription Programs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R)-CFT8634 is a potent and selective orally bioavailable heterobifunctional degrader of the bromodomain-containing protein 9 (BRD9). Developed by C4 Therapeutics, CFT8634 was designed to address cancers dependent on BRD9, particularly SMARCB1-perturbed malignancies such as synovial sarcoma and SMARCB1-null tumors.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of CFT8634, with a focus on its effects on oncogenic transcription programs. While a Phase 1/2 clinical trial (NCT05355753) was initiated to evaluate its safety and efficacy, it was later discontinued due to insufficient efficacy in heavily pre-treated patients.[4][5] Nevertheless, the preclinical data for CFT8634 provides valuable insights into the therapeutic potential of targeted protein degradation for cancers with specific genetic dependencies.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

CFT8634 functions as a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to BRD9 and the E3 ubiquitin ligase cereblon (CRBN).[1][6][7][8] This binding induces the formation of a ternary complex between BRD9, CFT8634, and CRBN.[1][3] The formation of this complex facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BRD9. Poly-ubiquitinated BRD9 is then recognized and degraded by the proteasome, leading to the selective elimination of the BRD9 protein from the cell.[1][2][8]

BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[9] In SMARCB1-perturbed cancers, the loss of SMARCB1 function leads to a dependency on BRD9 for the regulation of oncogenic gene expression.[1][7] By degrading BRD9, CFT8634 disrupts these aberrant transcriptional programs, leading to cell growth inhibition and tumor regression in preclinical models.[1][10]

Preclinical Data

In Vitro Activity

CFT8634 demonstrated potent and selective degradation of BRD9 in in vitro assays. The key quantitative data from these studies are summarized in the tables below.

| Parameter | Cell Line | Value | Reference |

| DC50 (BRD9 Degradation) | Synovial Sarcoma | 2 nM | [1][3] |

| DC50 (BRD9 Degradation) | HSSYII | 2.7 nM | |

| Emax (BRD9 Degradation) | HSSYII | 5% remaining |

| Parameter | Value | Reference |

| BRD4 Degradation | >10 µM (DC50) / 75% remaining | |

| BRD7 Degradation | Not significantly degraded | |

| IKZF1 Degradation | Not significantly degraded | |

| GSPT1 Degradation | Not significantly degraded | |

| SALL4 Degradation | Not significantly degraded |

-

Table 1: In Vitro BRD9 Degradation Potency of CFT8634. DC50 represents the half-maximal degradation concentration.

-

Table 2: In Vitro Selectivity Profile of CFT8634. Data shows high selectivity for BRD9 over other bromodomain-containing proteins and known CRBN neosubstrates.

In Vivo Efficacy

Oral administration of CFT8634 in patient-derived xenograft (PDX) models of synovial sarcoma resulted in significant, dose-dependent anti-tumor activity.

| Model | Treatment | Outcome | Reference |

| PDX SA13412 (SS18-SSX1) | Oral CFT8634 | Durable tumor regression with no regrowth observed after an 89-day treatment period followed by a 51-day observation period. | [7][10] |

| PDX 310 (SS18-SSX2) | Oral CFT8634 | Robust efficacy response. | [7][10] |

-

Table 3: In Vivo Efficacy of CFT8634 in Synovial Sarcoma PDX Models.

Pharmacokinetics

| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |

| Mouse | 6 | 74 | [7][10] |

| Rat | 22 | 83 | [7][10] |

-

Table 4: Pharmacokinetic Properties of CFT8634 in Preclinical Species.

Experimental Protocols

Detailed experimental protocols for the key experiments are outlined below, based on the available information.

BRD9 Degradation Assay (HiBiT Assay)

This assay was likely performed to quantify the degradation of BRD9 in cells treated with CFT8634.

-

Cell Line: HSSYII (Synovial Sarcoma) cells endogenously tagged with HiBiT at the BRD9 locus.

-

Treatment: Cells were treated with varying concentrations of CFT8634 for a specified duration (e.g., 2 hours).

-

Detection: The amount of remaining BRD9-HiBiT fusion protein was quantified using a luminescent detection reagent (e.g., Nano-Glo® HiBiT Lytic Detection System). Luminescence is proportional to the amount of BRD9-HiBiT protein.

-

Data Analysis: The DC50 value was calculated by fitting the concentration-response data to a four-parameter logistic curve.

Long-Term Growth Inhibition Assay

This assay was used to assess the effect of BRD9 degradation on the long-term proliferative capacity of cancer cells.

-

Cell Lines: A panel of cancer cell lines, including those with SMARCB1 perturbations (e.g., Yamato-SS) and wild-type SMARCB1 (e.g., SW982).

-

Treatment: Cells were seeded at a low density and treated with a single dose of CFT8634 at various concentrations.

-

Assay Duration: The assay was carried out over a period of several days (e.g., 10-14 days) to assess the long-term impact on cell growth.

-

Readout: Cell viability or cell number was measured at the end of the assay using a suitable method (e.g., CellTiter-Glo®).

-

Data Analysis: The concentration-dependent inhibition of cell growth was determined.

Global Proteomic Evaluation

This experiment was conducted to confirm the selectivity of CFT8634-mediated protein degradation.

-

Cell Line: HSSYII cells.

-

Treatment: Cells were treated with CFT8634 (e.g., 100 nM) for a defined period (e.g., 4 hours).

-

Sample Preparation: Cells were lysed, and proteins were digested into peptides.

-

Mass Spectrometry: The peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.

-

Data Analysis: The abundance of each protein in CFT8634-treated cells was compared to that in vehicle-treated cells to identify proteins that were significantly degraded.

In Vivo Patient-Derived Xenograft (PDX) Model Studies

These studies were performed to evaluate the anti-tumor efficacy of CFT8634 in a more clinically relevant setting.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID).

-

Tumor Implantation: Patient-derived synovial sarcoma tumor fragments (e.g., SA13412, 310) were implanted subcutaneously into the mice.

-

Treatment: Once tumors reached a specified size, mice were randomized into vehicle and CFT8634 treatment groups. CFT8634 was administered orally at various dose levels and schedules.

-

Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was also monitored to assess toxicity.

-

Pharmacodynamic Assessment: At the end of the study, tumors could be collected to measure the extent of BRD9 degradation by methods such as Western blotting or immunohistochemistry.

Visualizations

Caption: Mechanism of action of this compound leading to BRD9 degradation.

Caption: Workflow for in vivo efficacy studies of this compound.

Conclusion

This compound is a well-characterized BRD9 degrader that demonstrated significant preclinical activity in models of SMARCB1-perturbed cancers. Its potent and selective degradation of BRD9 leads to the disruption of oncogenic transcription programs and subsequent anti-tumor effects. Although the clinical development of CFT8634 was discontinued, the extensive preclinical dataset provides a strong rationale for the continued exploration of targeted protein degradation as a therapeutic strategy for genetically defined cancers. The information presented in this guide serves as a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. c4therapeutics.com [c4therapeutics.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mayo.edu [mayo.edu]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. | BioWorld [bioworld.com]

- 8. Facebook [cancer.gov]

- 9. CTOS 2023 [ctos2023.eventscribe.net]

- 10. pharmacytimes.com [pharmacytimes.com]

An In-depth Technical Guide to CFT8634: A Potent and Selective BRD9 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFT8634 is a potent, selective, and orally bioavailable heterobifunctional protein degrader designed to target Bromodomain-containing protein 9 (BRD9) for degradation.[1][2] As a Bifunctional Degradation Activating Compound (BiDAC™), CFT8634 recruits the Cereblon (CRBN) E3 ubiquitin ligase to BRD9, leading to its ubiquitination and subsequent proteasomal degradation.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis pathway, mechanism of action, and preclinical data of CFT8634, positioning it as a significant tool for research in cancers with SMARCB1 perturbation, such as synovial sarcoma and SMARCB1-null solid tumors.[3][4]

Chemical Properties

CFT8634 is a synthetic organic molecule with a complex structure enabling its dual-binding functionality.[5] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (S)-3-(4-(4-((S)-1-(2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-1,6-dihydropyridin-3-yl)benzyl)-3,3-difluoropiperidin-4-yl)piperazin-1-yl)-3-fluorophenylamino)piperidine-2,6-dione | [6] |

| Molecular Formula | C37H45F3N6O5 | [7][8] |

| Molecular Weight | 710.79 g/mol | [7][8] |

| CAS Number | 2704617-96-7 | [3][5][7][8][9] |

| Solubility | Soluble in DMSO. | [6][7] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [7] |

Table 1: Chemical and Physical Properties of CFT8634

Synthesis Pathway

The synthesis of CFT8634 was developed using C4 Therapeutics' proprietary TORPEDO® (Target Oriented Protein Degrader Optimizer) platform.[4] While a detailed, step-by-step synthesis protocol is not publicly available, the general strategy for creating heterobifunctional degraders like CFT8634 involves the modular assembly of three key components: a ligand that binds to the target protein (BRD9), a ligand that binds to an E3 ubiquitin ligase (CRBN), and a linker that connects these two ligands.[3] The chemical structure of CFT8634 is disclosed in patent WO2021178920A1.[6][9][10][11]

The development process, as alluded to in preclinical presentations, involved extensive medicinal chemistry efforts to optimize the potency, selectivity, and oral bioavailability of the degrader molecule. This optimization likely included modifications to the BRD9-binding moiety, the CRBN-binding moiety, and the linker to achieve the desired pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: Targeted Protein Degradation

CFT8634 functions as a proteolysis-targeting chimera (PROTAC) to induce the degradation of BRD9.[12] Its mechanism of action involves the following key steps:

-

Ternary Complex Formation: CFT8634, being a heterobifunctional molecule, simultaneously binds to the bromodomain of BRD9 and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[2][13] This brings BRD9 into close proximity with the E3 ligase.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD9.

-

Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Catalytic Cycle: After inducing the degradation of a BRD9 molecule, CFT8634 is released and can bind to another BRD9 protein, thus acting catalytically to degrade multiple target proteins.

This targeted degradation of BRD9 is hypothesized to be a more effective therapeutic strategy than simple inhibition, particularly in cancers that are dependent on the non-enzymatic scaffolding function of BRD9.[4]

Caption: Mechanism of action of CFT8634 as a BRD9 degrader.

Preclinical Data

CFT8634 has demonstrated potent and selective degradation of BRD9 in preclinical studies, leading to anti-tumor activity in models of SMARCB1-perturbed cancers.

In Vitro Activity

| Parameter | Value | Cell Line/Context | Reference |

| DC50 (BRD9 Degradation) | 2 nM | Synovial sarcoma cell line | [12][13] |

| DC50 (BRD9 Degradation) | 2.7 nM | SMARCB-1 deficient cell lines | [3] |

| DC50 (BRD9 Degradation) | 3 nM | Not specified | [1][7][14][15] |

| hERG Inhibition | >30 µM | Not specified | [3] |

Table 2: In Vitro Activity of CFT8634

In Vivo Activity

| Parameter | Value | Species | Reference |

| Oral Bioavailability (F) | 83% | Rat | [3][16] |

| Clearance (Cl_obs) | 22 mL/min/kg | Rat | [3][16] |

| Oral Bioavailability (F) | 74% | Mouse | [14] |

| Clearance | 6 mL/min/kg | Mouse | [14] |

Table 3: In Vivo Pharmacokinetic Parameters of CFT8634

In vivo studies using xenograft models of SMARCB1-perturbed cancers have shown that oral administration of CFT8634 leads to robust, dose-dependent degradation of BRD9 and significant tumor growth inhibition.[12][13]

Experimental Protocols

Detailed experimental protocols for the characterization of CFT8634 are proprietary. However, a general workflow for evaluating a PROTAC molecule like CFT8634 is outlined below.

Caption: Generalized workflow for preclinical evaluation of a PROTAC.

Conclusion

CFT8634 is a well-characterized preclinical candidate that effectively induces the degradation of BRD9 through a PROTAC-mediated mechanism. Its high potency, selectivity, and oral bioavailability make it a valuable research tool for investigating the therapeutic potential of targeting BRD9 in synovial sarcoma, SMARCB1-null tumors, and other cancers with a dependency on BRD9. While detailed synthesis and experimental protocols are not publicly available, the data presented herein provide a strong foundation for its further investigation and development.

References

- 1. CFT8634|CAS 2704617-93-4|DC Chemicals [dcchemicals.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. c4therapeutics.com [c4therapeutics.com]

- 5. CFT8634 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Compound CFT8634 - Chemdiv [chemdiv.com]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. WO2021178920A1 - Compounds for targeted degradation of brd9 - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. | BioWorld [bioworld.com]

- 15. CFT-8634 (CFT8634) | BRD9 PROTAC | Probechem Biochemicals [probechem.com]

- 16. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity Profile of (S,R)-CFT8634

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,R)-CFT8634 is an orally bioavailable, potent, and highly selective heterobifunctional molecule that leverages Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of Bromodomain-containing protein 9 (BRD9). As a Bifunctional Degradation Activating Compound (BiDAC™), CFT8634 works by forming a ternary complex between BRD9 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[1][2] This mechanism is therapeutically relevant in cancers with SMARCB1 perturbations, such as synovial sarcoma and various SMARCB1-null tumors, where a synthetic lethal dependency on BRD9 exists.[2] This guide provides a comprehensive overview of the selectivity profile of CFT8634, detailing its potent on-target activity and minimal off-target effects, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction

Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex (ncBAF).[3] In cancers characterized by the loss or functional perturbation of the SMARCB1 subunit of the canonical BAF (cBAF) complex, such as synovial sarcoma and malignant rhabdoid tumors, cancer cells become uniquely dependent on BRD9 for survival.[4] This synthetic lethal relationship makes BRD9 a compelling therapeutic target. However, traditional inhibition of the BRD9 bromodomain has proven insufficient to disrupt its oncogenic function, which also relies on other protein domains.[2]

Targeted protein degradation using PROTAC technology offers a superior therapeutic strategy. CFT8634 was designed as a potent and selective BRD9 degrader to overcome the limitations of inhibition.[5] It is composed of a high-affinity ligand for BRD9 connected via a chemical linker to a ligand that recruits the CRBN E3 ligase.[1] This design ensures the specific and efficient elimination of the BRD9 protein, thereby addressing the root of the oncogenic dependency.

Mechanism of Action

CFT8634 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The process involves several key steps:

-

Ternary Complex Formation: CFT8634 simultaneously binds to BRD9 and the CRBN E3 ligase, bringing them into close proximity to form a stable ternary complex.[2]

-

Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD9.

-

Proteasomal Degradation: The poly-ubiquitinated BRD9 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell. CFT8634 is then released and can catalyze further rounds of degradation.

Quantitative Selectivity Profile

The efficacy and safety of a PROTAC are critically dependent on its selectivity. CFT8634 has been extensively profiled and demonstrates exceptional selectivity for BRD9.

3.1. On-Target Degradation Potency

CFT8634 induces rapid, potent, and deep degradation of BRD9 in cancer cell lines.

| Parameter | Value | Cell Line / Condition | Source(s) |

| DC₅₀ (Half-maximal Degradation Conc.) | 2 nM | Synovial sarcoma cell line | |

| DC₅₀ (Half-maximal Degradation Conc.) | 2.7 nM | BRD9-HiBiT expressing cells | [1] |

| DC₅₀ / Eₘₐₓ (Maximal Degradation) | 3 nM / 96% degradation | Not specified | |

| Eₘₐₓ (Maximal Degradation) | >95% | BRD9-HiBiT expressing cells |

Table 1: Potency of CFT8634 in inducing BRD9 degradation.

3.2. Selectivity Against Other Proteins

Selectivity was assessed against other bromodomain-containing proteins and known "neo-substrates" of the CRBN E3 ligase to ensure that CFT8634's activity is precisely targeted.

| Protein Target | Assay Type | Result (at 100 nM CFT8634) | Interpretation | Source(s) |

| BRD9 | HiBiT Degradation | >95% Degradation | Potent on-target activity | [6] |

| BRD4 | HiBiT Degradation | No significant degradation | High selectivity over BET family | [6] |

| BRD7 | HiBiT Degradation | No significant degradation | High selectivity within ncBAF | [6] |

| IKZF1 | HiBiT Degradation | No significant degradation | No off-target CRBN neo-substrate degradation | |

| GSPT1 | HiBiT Degradation | No significant degradation | No off-target CRBN neo-substrate degradation |

Table 2: In vitro selectivity of CFT8634 against related proteins.

3.3. Global Proteomics Analysis

To confirm its high selectivity across the entire proteome, a global mass spectrometry-based proteomic analysis was conducted.

| Parameter | Finding | Source(s) |

| Cell Line | HSSYII (Synovial Sarcoma) | [6] |

| Proteins Quantified | 9,013 | |

| Result | BRD9 was the only protein significantly degraded following treatment with 100 nM CFT8634. |

Table 3: Summary of global proteomics results for CFT8634.

Signaling Pathway Context: Synthetic Lethality

The therapeutic rationale for CFT8634 is rooted in the concept of synthetic lethality. In healthy cells, the canonical BAF (cBAF) complex, which contains SMARCB1, is fully functional. In SMARCB1-perturbed cancer cells, the loss of SMARCB1 function leads to a compensatory reliance on the BRD9-containing non-canonical BAF (ncBAF) complex for chromatin remodeling and gene expression essential for survival. Degrading BRD9 with CFT8634 effectively disables this essential compensatory mechanism, leading to selective cancer cell death.

Experimental Methodologies

The selectivity profile of CFT8634 was established using a suite of robust in vitro assays.

5.1. In Vitro Degradation Assay (HiBiT Lytic Assay)

This assay provides a quantitative measure of protein degradation by monitoring the luminescence of a small peptide tag (HiBiT) knocked into the endogenous protein of interest.

-

Principle: Cells are engineered using CRISPR/Cas9 to express the target protein (e.g., BRD9) with an 11-amino-acid HiBiT tag.[7] In the presence of the complementary LgBiT polypeptide, a bright luminescent signal is produced. Degradation of the HiBiT-tagged protein results in a proportional loss of luminescence.[7]

-

Protocol Outline:

-

Cell Plating: Seed CRISPR-edited cells (e.g., HSSYII BRD9-HiBiT) in 96-well plates and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of CFT8634 for a specified duration (e.g., 2-24 hours).

-

Cell Lysis & Detection: Add a lytic reagent containing LgBiT protein and a luciferase substrate.

-

Measurement: Incubate for 10 minutes at room temperature and measure luminescence on a plate reader.

-

Data Analysis: Normalize luminescence values to vehicle (DMSO) controls and plot a dose-response curve to calculate DC₅₀ and Eₘₐₓ values.

-

5.2. Global Quantitative Proteomics (TMT-MS)

This unbiased approach identifies and quantifies thousands of proteins simultaneously to confirm selectivity on a proteome-wide scale.

-

Principle: Tandem Mass Tag (TMT) labeling allows for the relative quantification of proteins from multiple samples in a single mass spectrometry run.[8] Proteins from CFT8634-treated and control cells are digested, and the resulting peptides are labeled with different TMT reagents. Changes in protein abundance are measured by comparing the reporter ion intensities.

-

Protocol Outline:

-

Sample Preparation: Culture HSSYII cells and treat with CFT8634 (e.g., 100 nM) or vehicle (DMSO) for a defined period (e.g., 4-6 hours).

-

Lysis and Digestion: Harvest cells, lyse, and digest the proteome into peptides using trypsin.

-

TMT Labeling: Label peptides from each condition with a unique TMT isobaric tag.

-

LC-MS/MS Analysis: Combine the labeled samples and analyze using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significant changes in abundance between treated and control samples.

-

Conclusion

The comprehensive data presented in this guide unequivocally establish this compound as a highly potent and exceptionally selective degrader of BRD9. Quantitative degradation assays demonstrate its nanomolar potency, while in-depth selectivity studies, including unbiased global proteomics, confirm that its activity is precisely focused on BRD9 with no significant off-target degradation of other bromodomain proteins or CRBN neo-substrates. This exquisite selectivity profile, combined with its mechanism of action that exploits a key vulnerability in SMARCB1-perturbed cancers, underscores the significant therapeutic potential of CFT8634 for patients with synovial sarcoma and SMARCB1-null tumors.[2][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. c4therapeutics.com [c4therapeutics.com]

- 3. onesearch.uark.edu [onesearch.uark.edu]

- 4. SMARCB1-Deficient Cancers: Novel Molecular Insights and Therapeutic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C4 Therapeutics Announces Upcoming Data Presentations for CFT8634,an Orally Bioavailable BiDAC™ Degrader in Development for Synovial Sarcoma and SMARCB1-Null Tumors, andCFT7455, an Orally Bioavailable MonoDAC™ Degrader in Development for Multiple Myeloma and Non-Hodgkin’s Lymphoma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]

- 6. c4therapeutics.com [c4therapeutics.com]

- 7. Target Degradation [promega.com]

- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]

- 9. researchgate.net [researchgate.net]

Preclinical Pharmacology of CFT8634: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFT8634 is an orally bioavailable, potent, and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9). It operates through a Bifunctional Degradation Activating Compound (BiDAC™) mechanism, engaging the Cereblon (CRBN) E3 ubiquitin ligase to induce the targeted ubiquitination and subsequent proteasomal degradation of BRD9.[1][2][3] This targeted protein degradation approach offers a promising therapeutic strategy for cancers dependent on BRD9, a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[4] Preclinical evidence strongly supports the development of CFT8634 for the treatment of SMARCB1-perturbed cancers, such as synovial sarcoma and certain SMARCB1-null tumors.[3][5]

Mechanism of Action

CFT8634 is a heterobifunctional molecule designed to simultaneously bind to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, bringing BRD9 in close proximity to the E3 ligase machinery.[3] This proximity facilitates the transfer of ubiquitin molecules to BRD9, tagging it for recognition and subsequent degradation by the proteasome.[3] The degradation of BRD9 has been shown to be more effective than simple inhibition in preclinical models of synovial sarcoma.

Caption: Mechanism of Action of CFT8634.

In Vitro Pharmacology

BRD9 Degradation Potency and Selectivity

CFT8634 demonstrates potent and selective degradation of BRD9 in cancer cell lines.

| Parameter | Cell Line | Value | Assay Method |

| DC50 | Synovial Sarcoma | 2 nM | Not Specified |

| DC50 | Synovial Sarcoma (HSSYII) | 2.7 nM | HiBiT Assay |

| Emax | Synovial Sarcoma (HSSYII) | >95% | HiBiT Assay |

| Selectivity | Various | Highly selective for BRD9 over BRD4, BRD7, and CRBN neo-substrates | Proteomics, BromoScan® |

Experimental Protocols

BRD9 Degradation Assessment (HiBiT Assay - Generalized Protocol)

The HiBiT protein tagging system is a sensitive method for quantifying protein levels. A HiBiT tag is genetically integrated into the endogenous locus of the target protein (BRD9). The small HiBiT peptide binds with high affinity to the LgBiT protein, forming a functional NanoLuc® luciferase. The resulting luminescence is proportional to the amount of HiBiT-tagged protein.

-

Cell Culture and Treatment: Synovial sarcoma cells endogenously expressing BRD9-HiBiT are cultured in appropriate media. Cells are seeded in multi-well plates and treated with a concentration range of CFT8634 for a specified duration (e.g., 24 hours).

-

Lysis and Detection: A lytic reagent containing the LgBiT protein and luciferase substrate is added to the cells.

-

Data Analysis: Luminescence is measured using a plate reader. The signal is normalized to a vehicle-treated control to determine the percentage of remaining BRD9. DC50 (half-maximal degradation concentration) and Emax (maximum degradation) values are calculated from the dose-response curve.

Selectivity Profiling (Generalized Protocol)

-

Proteomics: Global proteomic analysis is performed on cancer cells treated with CFT8634 or vehicle. Cell lysates are digested, and peptides are analyzed by mass spectrometry. The relative abundance of thousands of proteins is quantified to identify off-target degradation effects.

-

BromoScan®: This is a competitive binding assay that measures the interaction of a test compound with a panel of bromodomain-containing proteins. It helps to determine the selectivity of the BRD9-binding moiety of CFT8634.

In Vivo Pharmacology

CFT8634 exhibits oral bioavailability and potent anti-tumor activity in preclinical xenograft models of synovial sarcoma and multiple myeloma.

Pharmacokinetics

| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |

| Mouse | 74 | 6 |

| Rat | 83 | 22 |

Efficacy in Synovial Sarcoma Xenograft Models

CFT8634 demonstrated robust and durable tumor growth inhibition in patient-derived xenograft (PDX) models of synovial sarcoma.

| Model | Treatment Duration | Outcome |

| PDX SA13412 (SS18-SSX1) | 89 days | Durable tumor regression with no regrowth observed after a 51-day observation period. |

| PDX 310 (SS18-SSX2) | Not Specified | Robust efficacy response. |

Efficacy in Multiple Myeloma Xenograft Models

CFT8634 has also shown anti-proliferative activity and tumor growth inhibition in multiple myeloma xenograft models.

| Model | Dosing | Outcome |

| NCI-H929 | 10 mg/kg, oral, once daily | Significant tumor growth inhibition. Synergistic effect when combined with pomalidomide. |

| RPMI-8226 | Not Specified | Not Specified |

Experimental Protocols

Synovial Sarcoma Patient-Derived Xenograft (PDX) Model (Generalized Protocol)

-

Model Establishment: Tumor fragments from synovial sarcoma patients are surgically implanted subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.

-

Dosing: CFT8634 is administered orally at specified doses and schedules. The vehicle used for formulation is administered to the control group.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and other tissues can be collected to assess BRD9 protein levels by Western blot or other methods to confirm target engagement.

Caption: Workflow for In Vivo Efficacy Studies.

Multiple Myeloma Xenograft Model (Generalized Protocol)

-

Cell Culture: Human multiple myeloma cell lines (e.g., NCI-H929) are cultured in appropriate media.

-

Implantation: A suspension of cancer cells is injected subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID).

-

Tumor Growth and Randomization: Once tumors are established (for subcutaneous models) or at a specified time post-injection (for disseminated models), mice are randomized into treatment and control groups.

-

Dosing and Monitoring: CFT8634 is administered orally. Tumor growth (for subcutaneous models) or disease progression markers are monitored.

Signaling Pathway

The oncogenic activity in synovial sarcoma is driven by the SS18-SSX fusion protein, which perturbs the function of the canonical BAF (cBAF) chromatin remodeling complex. This leads to a dependency on the non-canonical BAF (ncBAF) complex, of which BRD9 is a key component. Degradation of BRD9 disrupts the function of the ncBAF complex, leading to the suppression of oncogenic gene expression and ultimately, tumor cell death.

Caption: BRD9 Signaling Pathway in Synovial Sarcoma.

Conclusion

The preclinical data for CFT8634 demonstrate its potential as a potent and selective BRD9 degrader with a favorable pharmacokinetic profile and significant anti-tumor activity in models of synovial sarcoma and multiple myeloma. The targeted degradation of BRD9 represents a promising therapeutic approach for these and other SMARCB1-perturbed cancers. Further clinical investigation is warranted to establish the safety and efficacy of CFT8634 in patients.

References

- 1. ptglab.com [ptglab.com]

- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. Target Degradation [promega.kr]

(S,R)-CFT8634: A Technical Guide to Its Anti-Proliferative Effects in Synovial Sarcoma

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Synovial sarcoma, a rare and aggressive soft-tissue malignancy, is predominantly driven by a characteristic chromosomal translocation resulting in the SS18-SSX fusion oncoprotein.[1] This fusion protein disrupts the function of the SMARCB1 subunit within the SWI/SNF chromatin remodeling complex, creating a synthetic lethal dependency on another complex component, Bromodomain-containing protein 9 (BRD9).[1][2] (S,R)-CFT8634 is a potent and selective orally bioavailable heterobifunctional degrader designed to exploit this dependency.[2][3] This document provides an in-depth technical overview of CFT8634's mechanism of action and its specific impact on the proliferation of synovial sarcoma cell lines, supported by preclinical data, experimental methodologies, and pathway visualizations.

Introduction: The Rationale for Targeting BRD9 in Synovial Sarcoma

Synovial sarcoma accounts for approximately 10% of all soft-tissue sarcomas and is defined by the t(X;18) translocation in over 95% of cases.[1][4][5] This genetic event fuses the SS18 gene to one of the SSX genes (SSX1, SSX2, or SSX4), producing the SS18-SSX oncoprotein.[1] The fusion protein integrates into the BAF (SWI/SNF) chromatin remodeling complex, evicting the tumor suppressor SMARCB1 and altering the complex's composition and function.[1] This altered BAF complex, often referred to as a non-canonical BAF (ncBAF) complex, drives an oncogenic gene expression program.[6]

Crucially, genome-wide CRISPR screens have identified BRD9 as a unique and critical dependency for the survival and proliferation of synovial sarcoma cells harboring this "SMARCB1-perturbed" status.[7] Unlike traditional bromodomain inhibitors, which have proven insufficient to ablate BRD9's oncogenic function, targeted degradation of the entire BRD9 protein has demonstrated significant efficacy in preclinical models.[6][8][9] This has paved the way for the development of degraders like CFT8634.

This compound: Mechanism of Action

CFT8634 is a Bifunctional Degradation Activating Compound (BiDAC™), also known as a Proteolysis-Targeting Chimera (PROTAC).[6][10] It is a heterobifunctional molecule with three key components: a ligand that binds to BRD9, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[5][10]

The mechanism proceeds as follows:

-

Ternary Complex Formation: CFT8634 simultaneously binds to BRD9 and the CRBN E3 ligase, forming a stable ternary complex.[3][6]

-

Ubiquitination: Within this proximity, the E3 ligase tags BRD9 with ubiquitin molecules.[3][5]

-

Proteasomal Degradation: The poly-ubiquitinated BRD9 is recognized and subsequently degraded by the 26S proteasome.[3][6]

-

Catalytic Cycle: CFT8634 is then released and can induce the degradation of another BRD9 protein.

This targeted degradation effectively removes the BRD9 protein, disrupting the function of the oncogenic ncBAF complex and leading to cell growth inhibition.

Caption: Mechanism of Action for this compound leading to targeted BRD9 degradation.

Impact on Cell Proliferation in Synovial Sarcoma

Preclinical studies have demonstrated that CFT8634 potently and selectively degrades BRD9, which translates into a significant anti-proliferative effect in synovial sarcoma models.

-

Potency and Selectivity: In vitro, CFT8634 induces rapid and profound degradation of BRD9 in synovial sarcoma cell lines.[2][3]

-

Concentration-Dependent Inhibition: Long-term growth assays show that CFT8634 effectively impairs cell growth in a concentration-dependent manner specifically in cancer cells with SMARCB1-perturbations.[2][3] This selective growth inhibition highlights the targeted nature of the therapy, exploiting the synthetic lethal relationship between SMARCB1 loss-of-function and BRD9 dependency.[7]

-